6-(3-Methyl-benzofuran-2-yl)-N-m-tolyl-[1,3,5]triazine-2,4-diamine
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Overview
Description
6-(3-Methyl-benzofuran-2-yl)-N-m-tolyl-[1,3,5]triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a benzofuran ring, a tolyl group, and a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methyl-benzofuran-2-yl)-N-m-tolyl-[1,3,5]triazine-2,4-diamine typically involves a multi-step process. One common method includes the condensation of 3-methylbenzofuran-2-carbaldehyde with m-toluidine in the presence of a suitable catalyst. This intermediate product is then reacted with cyanoguanidine under acidic conditions to form the final triazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-(3-Methyl-benzofuran-2-yl)-N-m-tolyl-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives.
Substitution: The triazine ring is susceptible to nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted triazine derivatives .
Scientific Research Applications
6-(3-Methyl-benzofuran-2-yl)-N-m-tolyl-[1,3,5]triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its potential anticancer properties are being explored for therapeutic applications.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 6-(3-Methyl-benzofuran-2-yl)-N-m-tolyl-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to antiproliferative effects. The triazine core is known to interact with nucleic acids and proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,3,5-triazine-2,4-diamine: A simpler triazine derivative with similar chemical properties.
6-(3-Methyl-1-benzofuran-2-yl)-N-phenyl-1,3,5-triazine-2,4-diamine: Another triazine derivative with a phenyl group instead of a tolyl group.
6,N2-Diaryl-1,3,5-triazine-2,4-diamines: A class of compounds with various aryl groups attached to the triazine core.
Uniqueness
6-(3-Methyl-benzofuran-2-yl)-N-m-tolyl-[1,3,5]triazine-2,4-diamine is unique due to the presence of both a benzofuran ring and a tolyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17N5O |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
6-(3-methyl-1-benzofuran-2-yl)-2-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H17N5O/c1-11-6-5-7-13(10-11)21-19-23-17(22-18(20)24-19)16-12(2)14-8-3-4-9-15(14)25-16/h3-10H,1-2H3,(H3,20,21,22,23,24) |
InChI Key |
HFRAQUQLSKDGPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)C3=C(C4=CC=CC=C4O3)C |
solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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